5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid
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Overview
Description
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a heterocyclic compound that features a benzofuran core substituted with a chloro group and a pyrrole moiety
Mechanism of Action
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . Bcl2 is a protein that regulates cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to interact with their targets, leading to up-regulation of pro-apoptotic genes like p53, bax, dr4, and dr5, and down-regulation of anti-apoptotic and other genes like bcl2, il-8, and cdk4 .
Biochemical Pathways
Based on the gene expression changes mentioned above, it can be inferred that this compound may affect pathways related to apoptosis and cell cycle regulation .
Result of Action
Similar compounds have been observed to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, an increase in the percentage of fragmented DNA was observed in cells treated with similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with pyrrole under acidic conditions to form the benzofuran core. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance efficiency and scalability. The choice of solvents and catalysts is crucial to ensure the process is economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the chloro or pyrrole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzofuran and pyrrole compounds .
Scientific Research Applications
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
- 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a pyrrole moiety and a carboxylic acid group makes it a versatile compound for various applications .
Biological Activity
5-Chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid (CAS No. 499211-98-2) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with pyrrole under acidic conditions, followed by carboxylation. The resulting compound features a benzofuran core with a chloro substituent and a pyrrole moiety, which contributes to its unique chemical reactivity and biological activity .
Property | Value |
---|---|
Molecular Formula | C13H8ClNO3 |
Molar Mass | 261.66 g/mol |
CAS Number | 499211-98-2 |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving A549 human lung adenocarcinoma cells, it was found to reduce cell viability significantly. The cytotoxic effects were assessed using the MTT assay, comparing the results with standard chemotherapeutic agents like cisplatin. Notably, the compound induced apoptosis in cancer cells, as evidenced by increased sub-G1 phase cell populations in flow cytometry analyses .
Table: Anticancer Activity Assessment
Compound | Cell Line | Viability (%) | Apoptosis Induction (%) |
---|---|---|---|
This compound | A549 | 66 | Early: 8.11, Late: 23.77 |
Cisplatin | A549 | 78 | - |
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor of specific enzymes relevant to cancer progression and microbial resistance. For example, it has been tested against carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis. The inhibition constant values obtained indicate moderate to high inhibitory activity, suggesting potential therapeutic applications in cancer treatment .
Case Studies and Research Findings
Recent studies have highlighted the compound's versatility as a scaffold for developing novel therapeutic agents. For instance, derivatives of benzofuran-based carboxylic acids have been synthesized and evaluated for enhanced biological activity. These derivatives often exhibit improved potency against target pathogens or cancer cells compared to the parent compound .
Case Study Example:
In one study, a series of benzofuran derivatives were synthesized from this compound. These derivatives were screened for their anticancer activity, revealing that modifications at specific positions on the pyrrole ring significantly influenced their efficacy against various cancer cell lines.
Properties
IUPAC Name |
5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-8-3-4-10-9(7-8)11(12(18-10)13(16)17)15-5-1-2-6-15/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNILKKKEGCWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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